2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenylacetamide
Description
2-((7-(4-Fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenylacetamide is a heterocyclic compound featuring a fused imidazo[2,1-c][1,2,4]triazole core substituted with a 4-fluorophenyl group at the 7-position and a thioacetamide moiety at the 3-position.
Properties
IUPAC Name |
2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5OS/c19-13-6-8-15(9-7-13)23-10-11-24-17(23)21-22-18(24)26-12-16(25)20-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBHKXTXULXSBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2SCC(=O)NC3=CC=CC=C3)N1C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities.
Mode of Action
It is known that the triazole ring, a key structural feature of this compound, can form specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics. This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ functions.
Biochemical Pathways
These could potentially include pathways related to cell proliferation, inflammation, oxidative stress, viral replication, and various enzymatic processes.
Pharmacokinetics
Compounds with similar structures are known to have good bioavailability and are well-absorbed
Result of Action
Similar compounds have been reported to exhibit cytotoxic activities against various cancer cell lines, suggesting that this compound may also have potential anticancer effects.
Biological Activity
The compound 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenylacetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, therapeutic applications, and relevant research findings.
Structural Overview
The compound features a triazole core fused with an imidazole structure and is substituted with a fluorophenyl group . The presence of the thioether linkage and the N-phenylacetamide moiety further enhances its chemical diversity. The molecular formula is with a molecular weight of approximately 351.40 g/mol.
Antimicrobial Properties
Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial activity. For instance, derivatives of triazoles have been shown to possess antifungal and antibacterial properties. A review highlighted that triazole derivatives can act against various pathogens including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from to against resistant strains like MRSA .
Anticancer Activity
The compound's structural components suggest potential anticancer properties. In vitro studies on related triazole-thione compounds demonstrated cytotoxic activity against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). Some derivatives showed enhanced potency compared to standard chemotherapeutic agents . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Structure-Activity Relationship (SAR)
The biological activity of This compound can be influenced by its substituents. For example:
- The fluorophenyl group enhances lipophilicity and may improve cellular uptake.
- The thioether linkage could contribute to the compound's ability to interact with biological targets through thiol-disulfide exchange reactions.
Research on similar compounds indicates that electron-donating groups on the phenyl ring significantly enhance antimicrobial activity .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of triazole derivatives:
- Antimicrobial Efficacy : A study evaluated a series of triazole-thione hybrids for their antibacterial activities against Gram-positive and Gram-negative bacteria. Compounds with specific substitutions showed MIC values significantly lower than traditional antibiotics .
- Cytotoxicity Evaluation : Another investigation into mercapto-substituted triazoles revealed potent cytotoxic effects against various cancer cell lines, suggesting that structural modifications could lead to novel anticancer agents .
- Pharmacological Profiling : A comprehensive review summarized the pharmacological profiles of 1,2,4-triazole derivatives across multiple therapeutic areas including antifungal, antibacterial, antiviral, and anticancer activities .
Comparison with Similar Compounds
Key Structural Features :
- Imidazo-triazole core : Enhances metabolic stability and binding affinity to biological targets due to its rigid, planar structure.
- 4-Fluorophenyl substituent : Introduces electron-withdrawing effects, improving lipophilicity and membrane permeability.
- Thioacetamide linkage : The sulfur atom may facilitate interactions with cysteine residues in enzymes or receptors .
Synthesis :
The compound is synthesized via S-alkylation of the intermediate 7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol (CAS: 1105189-98-7) with α-halogenated acetamide derivatives under basic conditions. This method aligns with strategies reported for analogous 1,2,4-triazole-thione derivatives .
Comparison with Similar Compounds
To contextualize the properties of 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenylacetamide, we compare it with structurally related compounds from the literature.
Structural Analogues and Substituent Effects
Key Observations :
Tautomerism : Unlike the target compound, compounds [7–9] exhibit tautomerism between thiol and thione forms, which influences their reactivity and stability. The absence of νS-H (~2500–2600 cm⁻¹) in the target compound confirms a fixed thione configuration .
S-Alkylation vs.
Physicochemical and Pharmacological Properties
| Property | Target Compound | Compounds [7–9] (IJMS 2014) | Compounds [10–15] (IJMS 2014) |
|---|---|---|---|
| Solubility | Moderate (polar aprotic solvents) | Low (due to thione tautomerism) | Higher (amide/ketone groups) |
| Thermal Stability | High (rigid fused ring) | Moderate (tautomeric equilibrium) | Variable (dependent on X/R) |
| Bioactivity | Not reported | Antifungal/antibacterial activity | Antimicrobial (MIC: 8–32 µg/mL) |
Key Findings :
- The fused imidazo-triazole core in the target compound confers greater thermal stability compared to monocyclic 1,2,4-triazoles in [7–15].
- Antimicrobial activity in analogues ([10–15]) correlates with electron-withdrawing substituents (e.g., Br > Cl > H), suggesting the 4-fluorophenyl group in the target compound may optimize potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
